molecular formula C11H16FNO B2662214 [4-Fluoro-2-(propoxymethyl)phenyl]methanamine CAS No. 1340335-51-4

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Cat. No.: B2662214
CAS No.: 1340335-51-4
M. Wt: 197.253
InChI Key: XVOAWAKIDJVJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorine atom, a propoxymethyl group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Alkylation: The benzene derivative undergoes alkylation with propoxymethyl chloride in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound is explored for its applications in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which [4-Fluoro-2-(propoxymethyl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • [4-Fluoro-2-(methoxymethyl)phenyl]methanamine
  • [4-Fluoro-2-(ethoxymethyl)phenyl]methanamine
  • [4-Fluoro-2-(butoxymethyl)phenyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [4-Fluoro-2-(propoxymethyl)phenyl]methanamine has a propoxymethyl group, the similar compounds have methoxymethyl, ethoxymethyl, or butoxymethyl groups.
  • Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and other physicochemical properties.
  • Applications: The unique properties of this compound make it suitable for specific applications that may differ from those of its analogs.

Properties

IUPAC Name

[4-fluoro-2-(propoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOAWAKIDJVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.